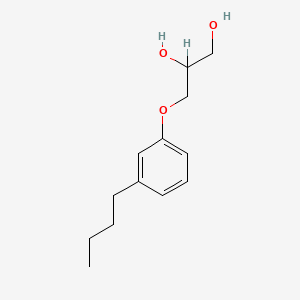
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azetidine derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules .
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a building block in drug development . Its ability to undergo various chemical modifications makes it a valuable tool for creating new pharmaceuticals with improved efficacy and safety profiles .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials . Its reactivity and versatility make it suitable for a wide range of applications .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules . This reactivity is crucial for its role in chemical synthesis and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2-((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
- tert-Butyl (1R,5S)-3-((methylsulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1S)-1-(hydroxymethyl)-3-(methylsulfanyl)propylcarbamate
Uniqueness
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is unique due to its specific structural features, such as the azetidine ring and the tert-butyl ester group . These features confer distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H21NO5S |
|---|---|
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
tert-butyl 3-(1-methylsulfonyloxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO5S/c1-8(17-18(5,14)15)9-6-12(7-9)10(13)16-11(2,3)4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
WTRZDJVEKBDCIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)

![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)





![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)




